4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a novel compound that was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . It is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The compound was synthesized via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The structure of the synthesized compounds was fully confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .Scientific Research Applications
Organic Synthesis
- Summary of Application : 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is used in organic synthesis . It is prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Methods of Application : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
- Results or Outcomes : This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
Anticancer Research
- Summary of Application : Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, have been synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
- Methods of Application : The compounds were synthesized via the formation of pyrazol-3-one substrates . They were then evaluated for in vitro cytotoxic activity against the mentioned cell lines .
- Results or Outcomes : The results showed that certain derivatives had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates . These synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
Antibacterial Research
- Summary of Application : Pyrazolo[3,4-d]pyrimidines have been tested for antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Antiviral Research
- Summary of Application : Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, have been reported to exhibit antiviral activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Analgesic Research
- Summary of Application : Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, have been reported to exhibit analgesic activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
CDK2 Inhibition for Cancer Treatment
- Summary of Application : Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, have been synthesized and evaluated as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
- Methods of Application : The compounds were synthesized and then evaluated for their inhibitory activity against CDK2 .
- Results or Outcomes : Compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Of these compounds, certain ones showed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Treatment of Male Erectile Dysfunction and Hyperuricemia
- Summary of Application : Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, have been reported to be used in the treatment of male erectile dysfunction and hyperuricemia .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Prevention of Gout
- Summary of Application : Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, have been reported to be used in the prevention of gout .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Inhibition of Xanthine Oxidase
- Summary of Application : Pyrazolo[3,4-d]pyrimidines have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds, including 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, are capable of binding to the enzyme and strongly inhibit its activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBUPPWTPDJDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609851 | |
Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
30129-53-4 | |
Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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